

Spectroscopic Profile of 3-Hexyn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Hexyn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hexyn-1-ol** (CAS No. 1002-28-4), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Hexyn-1-ol**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.67	t	6.3	H-1
2.44	m	-	H-2
2.15	m	-	H-5
1.10	t	7.5	H-6
1.60 (variable)	br s	-	-OH

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
81.2	C-4
79.1	C-3
61.1	C-1
23.4	C-2
14.1	C-6
12.4	C-5

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3330 (broad)	Strong	O-H stretch (alcohol)
2970, 2935, 2878	Medium	C-H stretch (alkane)
2245 (weak)	Weak	$\text{C}\equiv\text{C}$ stretch (internal alkyne)
1460	Medium	CH_2 bend
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
98	15	[M] ⁺ (Molecular Ion)
83	10	[M-CH ₃] ⁺
68	100	[M-C ₂ H ₅ OH] ⁺
67	65	[C ₅ H ₇] ⁺
53	45	[C ₄ H ₅] ⁺
41	50	[C ₃ H ₅] ⁺
31	30	[CH ₂ OH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **3-Hexyn-1-ol**. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **3-Hexyn-1-ol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2. ¹H NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.

- A standard one-pulse ^1H NMR experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically acquired for a high-quality spectrum.

3. ^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR experiment is performed.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- A drop of neat **3-Hexyn-1-ol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

2. Data Acquisition:

- A background spectrum of the empty spectrometer is collected.
- The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- A dilute solution of **3-Hexyn-1-ol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

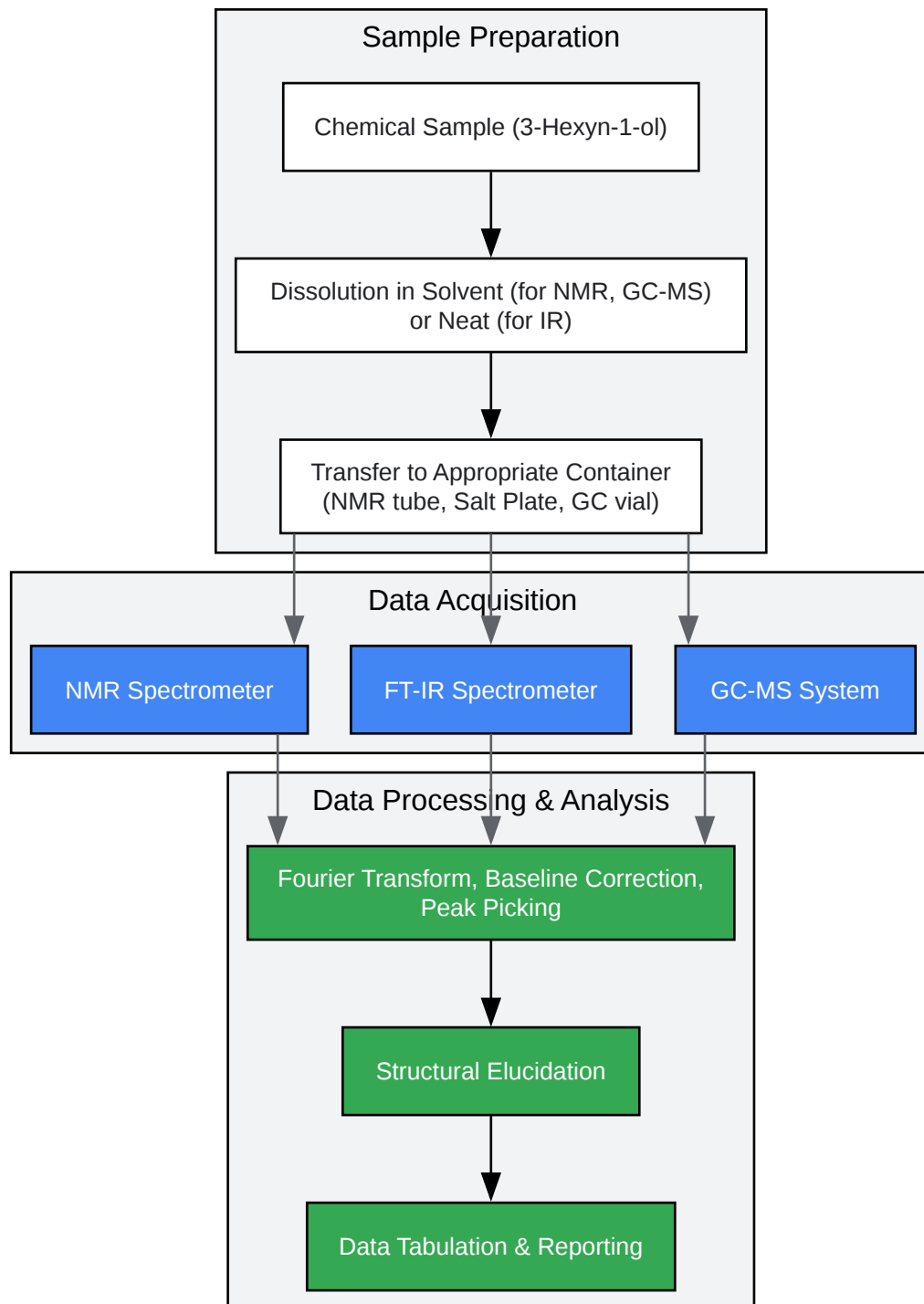
2. GC-MS System Parameters (Typical):

- Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is typically set to 250°C.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
- Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 35 to 350. The ion source temperature is set to 230°C and the quadrupole temperature to 150°C.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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